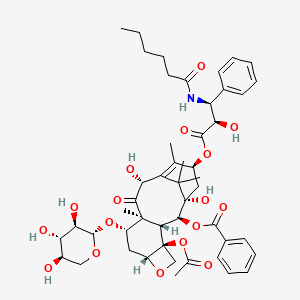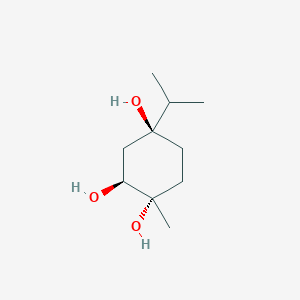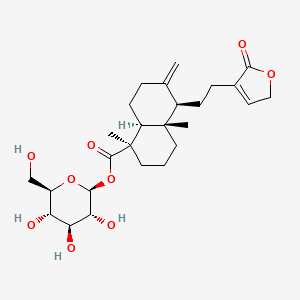
ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related ent-labdane diterpenes involves advanced organic chemistry techniques. For example, Tao et al. (2005) describe a facile method for preparing ent-l6α-hydroxy-15β-hydroxymethylbeyeran-19-oic acid and its ethyl ester, utilizing a novel reaction mechanism via the Tollens' reaction, highlighting the innovative approaches in synthesizing complex diterpenes with significant bioactivity against glycosidases (Tao et al., 2005).
Molecular Structure Analysis
The molecular structure of ent-labdane derivatives is elucidated primarily through spectroscopic methods such as NMR. Habtemariam et al. (1991) provide an example by identifying novel ent-labdane diterpenes isolated from "Premna oligotricha" using NMR, establishing their structure through detailed spectroscopic analysis (Habtemariam et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of ent-labdane diterpenes, including hydroxylation and glucosidation, is notable. Yang et al. (2004) demonstrate the hydroxylation and glucosidation of ent-16beta-Hydroxybeyeran-19-oic acid by microorganisms, leading to novel compounds with enhanced antihypertensive activity, showcasing the compound's chemical versatility (Yang et al., 2004).
Physical Properties Analysis
The physical properties of ent-labdane glycosides, such as solubility and stability, play a crucial role in their biological activity and application. Waridel et al. (2004) investigated ent-labdane glycosides from "Potamogeton lucens," providing insights into their algicidal activity and contributing to understanding the physical properties of these compounds (Waridel et al., 2004).
Chemical Properties Analysis
The chemical properties, including the reactivity towards various chemical agents and conditions, are critical for understanding the functional applications of ent-labdane derivatives. Bosco et al. (2010) explore the use of polyoxometalates as catalysts for synthesizing glucuronic acid esters, a process relevant to modifying ent-labdane derivatives for various applications, indicating the broad chemical utility of these compounds (Bosco et al., 2010).
Applications De Recherche Scientifique
Cytotoxic and Apoptosis-Inducing Agents
Glycosides, including acacic acid-type saponins (AATS), have shown promise as cytotoxic and apoptosis-inducing agents. These compounds, derived from the Leguminosae family, exhibit potential in cancer therapy due to their ability to induce cell death in cancerous cells. The specific configurations and esterification patterns of these glycosides, such as those with a (6S) configuration and various oligosaccharide moieties, are crucial for their bioactivity. The relevance to ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester lies in the structural similarities and potential for similar bioactivities, making it a candidate for anticancer research (Lacaille‐Dubois et al., 2011).
Enzymatic Roles in Drug Metabolism
The study of esterases, including those involved in drug metabolism, highlights the importance of ester and glycosyl ester hydrolysis in activating or detoxifying therapeutic drugs. This area of research is crucial for understanding how drugs are processed in the body and for developing new therapeutic agents with optimized pharmacokinetic profiles. The relevance to ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester could involve its potential as a substrate or inhibitor of specific esterases, impacting drug efficacy and safety (Fukami & Yokoi, 2012).
Plant and Environmental Health
Research on polysaccharides, such as glucans and xylans, and their pyrolysis products, sheds light on the environmental and agricultural applications of glycosyl esters. Understanding the pyrolytic behavior of these compounds can inform the development of biofuels and environmentally friendly pesticides. The structural and functional similarities suggest that ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester could have applications in these areas, contributing to sustainable agriculture and energy production (Ponder & Richards, 2010).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide, also known as ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester, is lipopolysaccharide-activated macrophages . Macrophages play a crucial role in the immune system, responsible for detecting, engulfing and destroying pathogens and apoptotic cells.
Mode of Action
This compound interacts with its target by inhibiting the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages . Nitric oxide is a reactive free radical which acts as a bioregulatory agent and, despite its high reactivity, is a fundamental part of several key physiological processes.
Biochemical Pathways
The inhibition of nitric oxide production affects the nitric oxide synthases (NOS) pathway . This pathway is critical in several physiological and pathological processes. The downstream effects of this inhibition are yet to be fully understood and are a topic of ongoing research.
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone has been reported , which could influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of this compound is the inhibition of nitric oxide production . This can modulate the immune response, as nitric oxide is involved in various immune processes, including the regulation of immune cell activation and direct antimicrobial, antiviral, and antitumor activities.
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-14-5-8-18-25(2,16(14)7-6-15-9-12-33-22(15)31)10-4-11-26(18,3)24(32)35-23-21(30)20(29)19(28)17(13-27)34-23/h9,16-21,23,27-30H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20+,21-,23+,25+,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMGXPVENJOYMP-JXXQLXEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B1151648.png)
![(1R,4S,9S,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B1151649.png)
![(3S,4S,5S,6S)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151652.png)
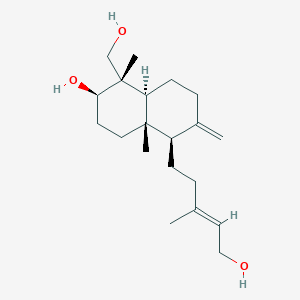
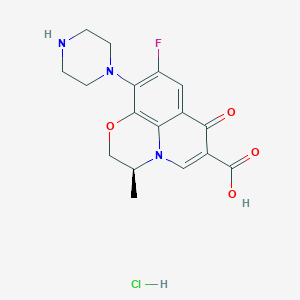
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151660.png)
